![molecular formula C20H15BrClN5O3 B3003092 2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1894995-31-3](/img/structure/B3003092.png)

2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

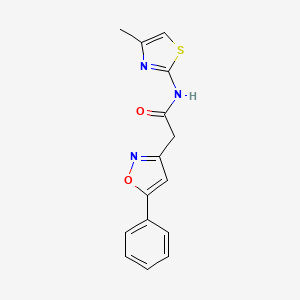

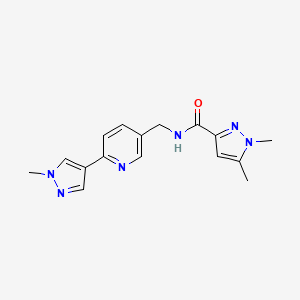

The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are heterocyclic compounds, meaning they contain a ring structure made up of multiple types of atoms, in this case, carbon and nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazolo[3,4-d]pyrimidine core, with various substituents attached to it. These include a 4-bromophenyl group, a 3-chloro-4-methoxyphenyl group, and an acetamide group.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role.Applications De Recherche Scientifique

The compound 2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide has several potential applications in scientific research based on its structural characteristics and the activities of similar compounds. Here’s a detailed analysis focusing on six unique applications:

Cancer Research

Pyrazolo[3,4-d]pyrimidine derivatives have shown promise as CDK2 inhibitors in cancer treatment . CDK2 is a critical enzyme in cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. This compound’s structure suggests it could be synthesized and tested for its cytotoxic activities against various cancer cell lines, potentially offering a new avenue for targeted cancer therapies.

Neuroprotective Studies

Compounds with similar structures have been investigated for their anti-neurotoxic potential . The compound could be studied for its ability to inhibit acetylcholinesterase (AchE), an enzyme involved in nerve pulse transmission. Inhibition of AchE is a strategy for treating neurodegenerative diseases like Alzheimer’s, making this compound a candidate for neuroprotective drug development.

Antioxidant Activity

Oxidative stress is implicated in various diseases, and antioxidants are crucial for mitigating this stress. The related pyrazoline derivatives have been reported to possess antioxidant properties . This compound could be explored for its efficacy in reducing oxidative stress markers in cellular models, contributing to the understanding of its therapeutic potential against oxidative damage.

Anti-inflammatory Applications

Inflammation is a common pathway in many chronic diseases. Pyrazoline derivatives have demonstrated anti-inflammatory activities . Research into this compound could involve evaluating its effectiveness in modulating inflammatory responses in vitro and in vivo, which could lead to new treatments for inflammatory conditions.

Antimicrobial and Antifungal Properties

The structural analogs of this compound have shown antibacterial and antifungal effects . It would be valuable to assess the antimicrobial potential of this compound against a range of pathogens, which could lead to the development of new antibiotics or antifungal agents.

Fish Aquaculture Health

Interestingly, similar compounds have been studied for their biological activities on fish, such as rainbow trout alevins . This compound could be researched for its effects on fish health and growth, potentially improving aquaculture practices and fish welfare.

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Related compounds have shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition can result in apoptosis induction within cells .

Biochemical Pathways

Compounds with similar structures have shown to affect pathways related tocell cycle regulation and apoptosis . The inhibition of CDK2 can disrupt the normal cell cycle, leading to cell death .

Result of Action

Related compounds have shown to have cytotoxic activities against various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .

Orientations Futures

Propriétés

IUPAC Name |

2-[1-(4-bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrClN5O3/c1-30-17-7-4-13(8-16(17)22)25-18(28)10-26-11-23-19-15(20(26)29)9-24-27(19)14-5-2-12(21)3-6-14/h2-9,11H,10H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUOOHUVVTUXJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine](/img/structure/B3003012.png)

![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B3003016.png)

![N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B3003019.png)

![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-2-chloroacetamide](/img/structure/B3003025.png)

![1-(2-Ethylphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B3003027.png)

![5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3003028.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3003031.png)